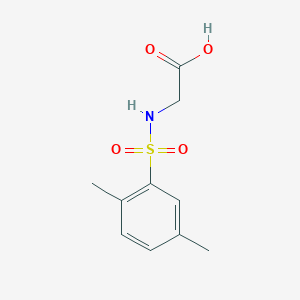

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid

Description

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid is a sulfonamide derivative featuring a benzene ring substituted with methyl groups at the 2- and 5-positions, a sulfonyl group at the 1-position, and an acetic acid moiety linked via the sulfonamide nitrogen. This structure combines lipophilic (methyl groups) and hydrophilic (acetic acid) components, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-4-8(2)9(5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBDYUYIAIGJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353891 | |

| Record name | N-(2,5-Dimethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13240-18-1 | |

| Record name | N-(2,5-Dimethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed Carbonylation

Patent CN103804176A details a carbonylation method using [RhCl(COD)]₂ as a catalyst. In this process, 2,5-dimethylbenzyl bromide reacts with carbon monoxide (CO) under pressurized conditions (40–100°C, 6–20 hours) to form 2,5-dimethylphenylacetic acid. Critical factors include:

-

Catalytic System :

-

Rhodium complexes (e.g., [RhCl(COD)]₂) with potassium iodide (KI) as a co-catalyst

-

Phase-transfer catalysts (e.g., polyethylene glycol) to enhance interfacial reactivity

-

This method highlights the role of transition-metal catalysts in facilitating C–C bond formation under mild conditions.

Grignard Reagent-Mediated Carboxylation

Patent CN110305010A employs a Grignard approach, where 2,5-dimethylbenzyl chloride reacts with magnesium to form a benzylmagnesium intermediate, which is subsequently quenched with carbon dioxide to yield 2,5-dimethylphenylacetic acid. Key observations:

-

Reaction Parameters :

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: 20–30°C for Grignard formation, followed by CO₂ introduction at 20°C

-

This method avoids high-pressure CO and offers superior yields, making it industrially favorable.

Sulfonamide Functionalization: Hypothetical Pathway

While the provided patents focus on carboxylation, the target compound requires sulfonamide linkage. A plausible synthesis involves:

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

-

Sulfonation : React paraxylene with chlorosulfonic acid to introduce the sulfonyl group.

-

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Coupling with Glycine

-

Reaction Scheme :

-

Conditions :

-

Base: Sodium hydroxide or triethylamine in aqueous-alcoholic medium

-

Temperature: 0–25°C to minimize hydrolysis

-

-

Purification : Acidification to pH 1–2, followed by crystallization

Comparative Analysis of Methodologies

Challenges and Optimization Opportunities

-

Selectivity : Sulfonation of paraxylene may yield regioisomers, necessitating precise control of reaction conditions.

-

Catalyst Recovery : Rhodium-based systems in carbonylation are costly; immobilizing catalysts on supports could enhance recyclability.

-

Green Chemistry : Substituting toxic solvents (e.g., THF) with ionic liquids or water-based systems merits exploration .

Chemical Reactions Analysis

Chemical Reactions Involving (2,5-Dimethyl-benzenesulfonylamino)-acetic acid

The chemical reactivity of this compound can be categorized into several types of reactions:

-

Nucleophilic Substitution Reactions : The sulfonamide group is known for its nucleophilic character, allowing it to participate in various substitution reactions.

-

Acid-Base Reactions : As a carboxylic acid derivative, it can undergo typical acid-base reactions, forming salts with bases.

-

Esterification Reactions : The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.

Research Findings on Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. For instance:

-

Antibacterial Activity : Sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.

-

Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Table 2: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Scientific Research Applications

Organic Synthesis

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid serves as an important intermediate in organic synthesis. Its sulfonamide group enhances its reactivity, making it suitable for various chemical transformations:

- Reagent in Reactions: It can be employed as a reagent in nucleophilic substitution reactions and as a building block for more complex organic molecules.

- Synthesis of Pharmaceuticals: The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

Medicinal Chemistry

Research into the medicinal applications of this compound has indicated potential therapeutic uses:

- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The NCI Developmental Therapeutics Program has investigated its efficacy against various cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, offering a potential avenue for drug development targeting metabolic disorders.

Biological Research

The compound's unique structure allows it to interact with biological systems in meaningful ways:

- Proteomics Studies: It is used in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for understanding protein function and dynamics.

- Biochemical Assays: this compound is employed in various biochemical assays to assess enzyme activity and inhibition.

Case Study 1: Anticancer Activity

A study conducted by the NCI evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that certain concentrations led to significant apoptosis in treated cells, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role as an inhibitor of specific kinases involved in cell signaling pathways. The study provided insights into how modifications to the sulfonamide group could enhance inhibitory activity and selectivity.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their similarities are summarized below:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Structural Similarity | Key Differences |

|---|---|---|---|---|---|

| (2,5-Dimethyl-benzenesulfonylamino)-acetic acid | N/A | C₁₀H₁₃NO₄S | Benzenesulfonamide, acetic acid | Reference | 2,5-dimethyl substitution |

| 4-(Methylsulfonamido)benzoic acid | 716361-59-0 | C₈H₉NO₄S | Benzenesulfonamide, benzoic acid | 0.72 | No methyl groups, positional |

| 4-(Methylsulphonylamino)phenylacetic Acid | 158580-55-3 | C₉H₁₁NO₄S | Benzenesulfonamide, phenylacetic acid | 0.60 | Phenylacetic vs. acetic acid |

| 2-[(2,5-Dihydroxybenzoyl)amino]acetic acid | 25351-24-0 | C₉H₉NO₅ | Benzoyl, dihydroxy, acetic acid | N/A | Hydroxy vs. methyl substituents |

Key Observations :

- Acetic Acid vs. Benzoic Acid: The acetic acid moiety may confer higher solubility in aqueous media compared to benzoic acid derivatives, as seen in analogs like 5-acetamido-2-aminobenzoic acid () .

Physicochemical Properties

- Solubility: The acetic acid group enhances water solubility relative to purely aromatic sulfonamides. However, the 2,5-dimethyl groups introduce steric hindrance, which may reduce solubility compared to hydroxy-substituted analogs like 2-[(2,5-dihydroxybenzoyl)amino]acetic acid .

- Acidity : The sulfonamide (pKa ~10) and carboxylic acid (pKa ~2.5) groups create a zwitterionic structure at physiological pH, similar to 4-(Methylsulfonamido)benzoic acid .

Biological Activity

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid, a compound with the molecular formula C10H13NO4S, is characterized by a unique structure that includes a benzenesulfonyl group and an amino-acetic acid moiety. This combination grants it diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, synthetic routes, and potential therapeutic applications.

The compound features:

- Molecular Weight: 243.28 g/mol

- Structure: Contains two methyl groups at the 2 and 5 positions of the benzene ring, which influence its reactivity and biological interactions.

The biological activity of this compound primarily arises from its interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been studied for its potential roles in:

- Enzyme Inhibition: It may inhibit various enzymes, contributing to its therapeutic effects.

- Cellular Pathway Modulation: Interactions with pathways involved in inflammation and microbial growth have been noted.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It may act on pathways that regulate inflammation, making it a candidate for further exploration in treating inflammatory diseases.

Enzyme Inhibition Studies

In vitro studies have highlighted its potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. Preliminary results indicate that it can significantly reduce HDAC activity at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2,5-Dimethylphenylacetic acid | Aromatic carboxylic acid | Known for analgesic properties |

| Benzenesulfonamide | Sulfonamide | Exhibits antibacterial activity |

| Glycine | Amino acid | Basic building block in proteins |

This comparison underscores the unique combination of sulfonamide and amino-acetic structures in this compound that may confer distinct biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

- Sulfonation of 2,5-dimethylbenzene followed by the introduction of an amino acid moiety.

- A common method includes reacting 2,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base like sodium hydroxide under controlled conditions.

This synthetic accessibility enhances its potential for research and industrial applications.

Case Studies and Research Findings

Recent studies have focused on the compound's application in proteomics research, particularly regarding ubiquitination processes. Its role as a probe for ubiquitinated proteins allows researchers to identify and isolate these proteins for further analysis. Additionally, ongoing studies are evaluating its effectiveness as an HDAC inhibitor in cancer cell lines, highlighting its potential therapeutic implications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2,5-dimethyl-benzenesulfonylamino)-acetic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of an amino-acetic acid precursor using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted sulfonyl chloride and byproducts. Structural analogs, such as pyrrole-based sulfonamides, highlight the importance of optimizing stoichiometry and reaction time to avoid over-sulfonylation .

- Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Adjust solvent polarity during purification to enhance yield.

Q. What analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of methyl groups on the benzene ring (δ ~2.3 ppm for CH) and the sulfonamide NH (δ ~7-8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related sulfonamides .

- Titration : Acid-base titration quantifies free acetic acid groups, though potential interference from sulfonamide protons requires pH-adjusted protocols .

Q. What safety protocols are essential for handling this sulfonamide derivative?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential dust formation.

- Store at -20°C in airtight containers to prevent hydrolysis, as advised for structurally similar sulfonamides .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and acetic acid carboxylate). For example, studies on 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid revealed a distorted tetrahedral geometry at the sulfur atom, critical for understanding reactivity .

- Data Interpretation : Use software like SHELX or OLEX2 to refine crystal structures. Compare experimental bond lengths with DFT-calculated values to validate accuracy.

Q. What contradictions arise in titration-based purity assessments, and how can they be mitigated?

- Methodological Answer : Discrepancies in acetic acid quantification (e.g., 13.6% error in molarity ) arise from:

- Indicator Selection : Phenolphthalein’s basic pH endpoint may overestimate free acid content.

- Side Reactions : Sulfonamide protons may titrate at higher pH, requiring dual-indicator systems or potentiometric titration.

Q. How do methyl substituents on the benzene ring influence bioactivity and reactivity?

- Methodological Answer :

- Steric Effects : 2,5-Dimethyl groups hinder rotational freedom, stabilizing specific conformations that enhance enzyme binding (e.g., DP2 receptor antagonists ).

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, altering sulfonamide’s acidity and hydrogen-bonding capacity. Compare with 3,5-difluoro analogs, where electron-withdrawing substituents increase metabolic stability .

- Experimental Design : Synthesize analogs with varying substituents (e.g., 2,5-dichloro ), and assay enzymatic inhibition or receptor binding.

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : Its sulfonamide moiety mimics transition states in hydrolytic enzymes (e.g., carbonic anhydrase).

- Assay Design : Measure IC values using fluorescence-based assays with purified enzymes.

- Structural Insights : Co-crystallize the compound with target enzymes to identify binding pockets, as seen in salicylic acid derivative studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Methodological Answer :

- NMR : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs). Discrepancies >0.5 ppm may indicate solvent effects or proton exchange.

- Mass Spectrometry : Confirm isotopic patterns match theoretical distributions. Contamination (e.g., sodium adducts) can cause false [M+Na] peaks.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.